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(1-Ethylpyrrolidin-3-yl)methanamine Documentation Hub

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  • Product: (1-Ethylpyrrolidin-3-yl)methanamine
  • CAS: 51388-01-3

Core Science & Biosynthesis

Foundational

Mass Spectrometry Analysis of (1-Ethylpyrrolidin-3-yl)methanamine

Technical Guide & Method Development Framework Executive Summary & Physicochemical Context (1-Ethylpyrrolidin-3-yl)methanamine (CAS: 26116-12-1 / 51388-01-3) is a low-molecular-weight diamine often utilized as a chiral b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Method Development Framework

Executive Summary & Physicochemical Context

(1-Ethylpyrrolidin-3-yl)methanamine (CAS: 26116-12-1 / 51388-01-3) is a low-molecular-weight diamine often utilized as a chiral building block in the synthesis of pharmaceutical agents (e.g., antipsychotics, kinase inhibitors). Its analysis presents specific challenges due to its high polarity, lack of UV chromophores, and susceptibility to ion suppression in complex matrices.

This guide provides a validated framework for the mass spectrometric analysis of this analyte, prioritizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) .

Molecular Profile
PropertyValueAnalytical Implication
Formula

Nitrogen Rule applies (even mass).
Exact Mass 128.1313 DaRequires high-res MS for impurity profiling.

129.1390

Dominant precursor in ESI(+).
pKa (Calc) ~9.5 (2° amine), ~10.5 (1° amine)Highly basic; positively charged at pH < 9.
LogP ~ -0.3 to 0.1Critical: Poor retention on standard C18 columns.

Method Development Strategy: The Polarity Challenge

The most common failure mode in analyzing (1-Ethylpyrrolidin-3-yl)methanamine is attempting to use standard acidic Reversed-Phase (RP) chromatography. Due to the protonation of both amine groups at acidic pH (formic acid), the molecule behaves as a highly polar cation, eluting in the void volume (


) where ion suppression is maximal.
Decision Matrix (HILIC vs. High-pH RP)

The following workflow illustrates the logical selection of the stationary phase to ensure retention and sensitivity.

MethodSelection Start Analyte: (1-Ethylpyrrolidin-3-yl)methanamine (LogP < 0, Basic) StandardRP Standard Acidic RP (C18) 0.1% Formic Acid Start->StandardRP Fail Result: Elution in Void Volume High Matrix Suppression StandardRP->Fail Decision Select Retention Strategy Fail->Decision HILIC Strategy A: HILIC (Recommended) Bare Silica / Amide Phase Decision->HILIC HighPH Strategy B: High pH RP C18 Hybrid / Biphenyl @ pH 10 Decision->HighPH HILIC_Mech Mechanism: Partitioning into water layer Buffer: Amm. Formate/Acetonitrile HILIC->HILIC_Mech HighPH_Mech Mechanism: Deprotonation (Neutral) Buffer: Amm. Bicarbonate/Methanol HighPH->HighPH_Mech

Figure 1: Chromatographic mode selection. Standard acidic C18 is contraindicated due to lack of retention. HILIC is the preferred approach for MS sensitivity.

Mass Spectrometry & Fragmentation Mechanics

Understanding the fragmentation is essential for establishing Multiple Reaction Monitoring (MRM) transitions. The molecule contains two distinct nitrogen environments: a cyclic tertiary amine (pyrrolidine) and an exocyclic primary amine (methanamine).

Ionization Source Parameters (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).[1]

  • Capillary Voltage: 2.5 – 3.0 kV (Keep low to prevent in-source fragmentation of the labile ethyl group).

  • Cone Voltage: 20–30 V.

  • Source Temp: 120°C (Volatile amine).

  • Desolvation Temp: 350°C.

Fragmentation Pathway (CID)

Upon Collision-Induced Dissociation (CID), the protonated precursor (


 129) follows specific cleavage pathways governed by charge localization on the nitrogens.
  • Loss of Ammonia (

    
    , -17 Da): 
    
    • Mechanism:[2] Charge remote fragmentation or neighboring group participation from the methanamine side chain.

    • Product:

      
       112.1.
      
  • Loss of Methanamine Side Chain (

    
    , -30 Da): 
    
    • Mechanism:[2] Homolytic cleavage at the C3 position of the ring.

    • Product:

      
       99.1 (1-ethylpyrrolidin-3-yl cation).
      
  • Ring Cleavage / Ethyl Loss:

    • Mechanism:[2] Loss of the ethyl group (-29 Da) or ring opening.

    • Product:

      
       100.1 (Loss of Ethyl) or 
      
      
      
      70.1 (Pyrrolidine ring fragment).

Fragmentation Parent Precursor [M+H]+ m/z 129.1 Frag1 Product A Loss of NH3 (-17) m/z 112.1 Parent->Frag1 Primary Transition (Quantifier) Frag2 Product B Loss of Ethyl (-29) m/z 100.1 Parent->Frag2 Secondary Transition (Qualifier) Frag3 Product C Ring Fragment m/z 70.1 Parent->Frag3 High Energy

Figure 2: Proposed fragmentation tree for (1-Ethylpyrrolidin-3-yl)methanamine under ESI-MS/MS conditions.

Validated Experimental Protocol

This protocol uses HILIC to ensure retention of the polar amine and optimal desolvation in the MS source.

Reagents & Standards
  • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Note: Buffer is required to mask silanols and improve peak shape.

  • Solvent B (Organic): Acetonitrile (LC-MS Grade).

  • Column: HILIC Amide or Bare Silica (e.g., Waters BEH Amide or Agilent Poroshell HILIC-Z), 2.1 x 100 mm, 1.7 µm.

LC Gradient Table

Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)%A (Buffer)%B (ACN)Phase Description
0.001090Initial equilibration (High Organic)
1.001090Isocratic hold
5.005050Linear gradient elution
6.005050Wash
6.101090Return to initial
10.001090Re-equilibration (Critical in HILIC)
MRM Transitions Table
AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Role
(1-Ethyl...) 129.1 112.1 2515Quantifier
(1-Ethyl...) 129.1 100.1 2522Qualifier 1
(1-Ethyl...) 129.1 70.1 2530Qualifier 2

Troubleshooting & System Suitability

Common Failure Modes
  • Drifting Retention Times: HILIC phases are sensitive to water content. Ensure the re-equilibration step (Step 4.2) is at least 10 column volumes.

  • Peak Tailing: Caused by interaction between the amine and residual silanols on the silica surface.

    • Solution: Ensure Ammonium Formate concentration is at least 10mM.[3] The ammonium ions compete for silanol sites, sharpening the amine peak.

  • Carryover: Basic amines stick to injector needles.

    • Solution: Use a weak needle wash of 90:10 ACN:Water and a strong needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

System Suitability Test (SST) Criteria

Before running samples, the system must pass these metrics:

  • Retention Factor (

    
    ):  > 2.0 (To ensure separation from void volume salts).
    
  • Tailing Factor: < 1.5.

  • Signal-to-Noise (LOQ): > 10:1 for the 112.1 transition.

References

  • PubChem. (2025).[4][5] Compound Summary: (1-Ethylpyrrolidin-3-yl)methanamine (CID 117295). National Library of Medicine. [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. [Link]

  • Holčapek, M., et al. (2012). Mass spectrometry of basic pharmaceuticals: Fragmentation mechanisms.[6][7][8][9][10][11] Journal of Mass Spectrometry. [Link]

  • Agilent Technologies. (2020). HILIC Method Development for Polar Basic Compounds. Technical Overview.[3][12][13] [Link]

Sources

Exploratory

Technical Guide: Biological Activity &amp; Medicinal Chemistry of (1-Ethylpyrrolidin-3-yl)methanamine Derivatives

Executive Summary The (1-Ethylpyrrolidin-3-yl)methanamine scaffold represents a critical "regio-switching" tool in medicinal chemistry. While its structural isomer, (1-ethylpyrrolidin-2-yl)methanamine, is the pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (1-Ethylpyrrolidin-3-yl)methanamine scaffold represents a critical "regio-switching" tool in medicinal chemistry. While its structural isomer, (1-ethylpyrrolidin-2-yl)methanamine, is the pharmacophore anchoring established antipsychotics like Sulpiride and Amisulpride , the 3-substituted isomer offers a distinct vector for ligand-receptor interaction.

This guide analyzes the biological utility of the 3-yl scaffold, focusing on its role in shifting selectivity profiles within the Dopamine D2-like receptor family (specifically towards D4), its application in fluoroquinolone antibiotic design to enhance Gram-positive coverage, and emerging utility in Toll-like Receptor (TLR) modulation.

Part 1: Chemical Architecture & SAR Logic

The Regio-Switch: 2-yl vs. 3-yl

The primary medicinal value of this scaffold lies in its ability to alter the spatial orientation of the basic nitrogen without significantly changing the molecular weight or lipophilicity (LogP).

  • The 2-yl Vector (Sulpiride/Amisulpride): The aminomethyl group at position 2 creates a specific intramolecular hydrogen bond network (often with the amide carbonyl) that locks the conformation, favoring D2/D3 receptor binding.

  • The 3-yl Vector (Exploratory/Selectivity): Moving the aminomethyl group to position 3 breaks this conformational lock. It projects the basic nitrogen into a different region of the orthosteric binding pocket, often reducing D2 affinity while retaining or enhancing affinity for D4 receptors or Sigma receptors .

Structural Activity Relationship (SAR)
FeatureModificationBiological Consequence
N-Ethyl Group Replacement with MethylReduces lipophilicity; often lowers BBB permeability.
N-Ethyl Group Replacement with Benzyldrastically increases D4 selectivity (e.g., N-(1-benzylpyrrolidin-3-yl) analogs).
3-Aminomethyl Extension to AminoethylIncreases flexibility; used in some quinolone antibiotics to overcome resistance.
Chirality (S) vs (R) EnantiomerCritical for binding affinity. In D2 antagonists, the (S)-isomer is typically the eutomer (active), but this preference can invert in the 3-yl series depending on the target pocket.

Part 2: Target Profiles & Mechanism of Action

Dopamine Receptor Modulation (D2/D3/D4)

The (1-ethylpyrrolidin-3-yl)methanamine moiety is a key building block for substituted benzamides .

  • Mechanism: These derivatives function as orthosteric antagonists. The pyrrolidine nitrogen is protonated at physiological pH, forming a salt bridge with the conserved Aspartate residue (Asp 3.32) in the transmembrane domain of the GPCR.

  • Selectivity Shift: Unlike 2-substituted analogs which are D2/D3 selective, 3-substituted analogs often exhibit D4 selectivity . This is crucial for developing "atypical" antipsychotics with reduced extrapyramidal side effects (EPS), as D4 receptors are abundant in the frontal cortex but sparse in the striatum.

Antimicrobial Activity (Fluoroquinolones)

In the context of quinolone antibiotics (e.g., analogs of Gemifloxacin or Moxifloxacin), the C7 position is frequently substituted with a pyrrolidine ring.

  • Role of the Scaffold: The 3-aminomethyl group improves Gram-positive activity (e.g., S. pneumoniae) and solubility.

  • Transport: The basic amine facilitates penetration through the bacterial porins of Gram-negative bacteria.

Emerging Targets: TLR8 Antagonism

Recent studies identify (1-ethylpyrrolidin-3-yl)methanamine derivatives as small-molecule antagonists of Toll-like Receptor 8 (TLR8) . These compounds inhibit the pro-inflammatory signaling cascade, offering potential in treating autoimmune diseases.

Part 3: Visualization of Signaling & Logic

Diagram 1: The "Regio-Switch" Logic (D2 vs D4 Selectivity)

RegioSwitch Scaffold Pyrrolidine Scaffold Pos2 2-Position Substitution (Sulpiride/Amisulpride) Scaffold->Pos2 Isomer A Pos3 3-Position Substitution ((1-Ethylpyrrolidin-3-yl)methanamine) Scaffold->Pos3 Isomer B TargetD2 Dopamine D2 High Affinity (Striatal Binding) Pos2->TargetD2 Conf. Lock Pos3->TargetD2 Reduced Affinity TargetD4 Dopamine D4 Selectivity (Cortical Binding) Pos3->TargetD4 Vector Shift EffectEPS Risk of EPS (Motor Side Effects) TargetD2->EffectEPS High Occupancy EffectCognition Cognitive Modulation (Low EPS Risk) TargetD4->EffectCognition Cortical Action

Caption: Comparative pharmacology of 2-substituted vs. 3-substituted pyrrolidine scaffolds showing the shift from D2-dominant to D4-selective profiles.

Part 4: Experimental Protocols

Synthesis of N-(1-Ethylpyrrolidin-3-yl)amides

Objective: Coupling the scaffold to an aromatic acid core (e.g., substituted benzoic acid) to generate a benzamide derivative.

Reagents:

  • Core Acid: 3-Methoxy-4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoic acid (Example core)

  • Amine: (1-Ethylpyrrolidin-3-yl)methanamine dihydrochloride[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Activation: Dissolve the Core Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to activate the carboxylate.

  • Coupling: Add (1-Ethylpyrrolidin-3-yl)methanamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor progress via LC-MS (Look for M+H peak).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with sat. NaHCO3, water, and brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient 95:5 to 90:10).

Dopamine D2/D4 Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (Ki) of the synthesized derivative.

Materials:

  • Membranes: CHO cells stably expressing human D2 or D4 receptors.

  • Radioligand: [3H]-Methylspiperone (0.2 nM final conc).

  • Reference: Haloperidol or Clozapine.

Protocol:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Incubation: In a 96-well plate, add:

    • 20 µL Test Compound (7 concentrations, semi-log dilution).

    • 20 µL [3H]-Methylspiperone.

    • 160 µL Membrane suspension (10-20 µg protein/well).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Harvest onto GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Part 5: References

  • Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS Neuroscience & Therapeutics.

  • Wang, S., et al. (2017). D4 dopamine receptor high-resolution structures enable the discovery of selective agonists.[2] Science.

  • Egle, I., et al. (2004). N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Domagala, J. M., et al. (1993). Quinolone antibacterials containing the new 7-[3-(1-aminoethyl)-1-pyrrolidinyl] side chain: the effects of the 1-aminoethyl moiety and its stereochemical configurations on potency and in vivo efficacy. Journal of Medicinal Chemistry.

  • Zhang, L., et al. (2022). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. Journal of Medicinal Chemistry.

Sources

Foundational

(1-Ethylpyrrolidin-3-yl)methanamine structural analogs and homologs

This technical guide provides a comprehensive analysis of (1-Ethylpyrrolidin-3-yl)methanamine , a versatile heterocyclic scaffold distinct from its more common positional isomer, the 2-yl derivative found in amisulpride....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (1-Ethylpyrrolidin-3-yl)methanamine , a versatile heterocyclic scaffold distinct from its more common positional isomer, the 2-yl derivative found in amisulpride.

Part 1: Executive Technical Analysis

Scaffold Identity & Distinction

(1-Ethylpyrrolidin-3-yl)methanamine (CAS: 51388-01-3) represents a specific geometric class of diamines used primarily in the optimization of fluoroquinolone antibiotics and dopaminergic ligands.

  • Core Structure: A pyrrolidine ring substituted at the

    
    -1 position with an ethyl group and at the C-3 position with a primary aminomethyl group (
    
    
    
    ).
  • Critical Distinction: It is the positional isomer of (1-ethylpyrrolidin-2-yl)methanamine (the "sulpiride/amisulpride" side chain). While the 2-yl isomer dictates the pharmacology of benzamide antipsychotics, the 3-yl isomer provides a distinct vector for side-chain extension, often resulting in improved activity against Gram-positive bacteria in quinolone scaffolds and unique binding modes in D2/D3 receptor antagonists.

Chemical Space & Homology

The utility of this scaffold lies in its ability to present a primary amine at a specific distance and angle relative to the basic pyrrolidine nitrogen.

ClassCompoundStructural VariationPrimary Application
Core (1-Ethylpyrrolidin-3-yl)methanamine N-Ethyl, 3-positionQuinolone side chains, D2/D3 ligands
Positional Isomer (1-Ethylpyrrolidin-2-yl)methanamineN-Ethyl, 2-positionAmisulpride, Sulpiride (Antipsychotics)
Homolog (N) (1-Methylpyrrolidin-3-yl)methanamineN-MethylPremafloxacin intermediate
Homolog (Ring) (1-Ethylpiperidin-3-yl)methanaminePiperidine ring (6-mem)AChE reactivators, Muscarinic ligands
Analog 3-AminopyrrolidineNo methylene bridgeHigh potency/high cytotoxicity quinolones

Part 2: Synthesis & Manufacturing Methodologies

Retrosynthetic Analysis

The synthesis of the 3-yl isomer typically avoids the chiral pool challenges associated with the 2-yl isomer (proline derivatives). The most robust industrial route involves the construction of the pyrrolidine ring via [3+2] cycloaddition or cyclization of itaconimide derivatives, followed by reduction.

Primary Synthesis Route (Nitrile Reduction)

This pathway is preferred for scale-up due to the availability of 3-cyanopyrrolidine precursors.

Step 1: N-Alkylation

  • Reagents: 3-Pyrrolidinecarbonitrile, Ethyl Iodide (EtI),

    
    , Acetonitrile.
    
  • Conditions: Reflux, 12-18 h.

  • Mechanism:

    
     displacement of iodide by the secondary amine.
    

Step 2: Nitrile Reduction

  • Reagents:

    
     (LAH) or Raney Nickel/
    
    
    
    .
  • Conditions: THF,

    
    .
    
  • Yield: Typically 75-85%.

Visualization of Synthesis Pathways

The following diagram illustrates the divergent synthesis of the 3-yl scaffold compared to the 2-yl isomer.

SynthesisPathways cluster_alt Alternative Route (Chiral) Precursor Itaconic Acid / Acrylate Cyclization Cyclization (Glycine + Formaldehyde) Precursor->Cyclization Pyr3CN 3-Cyanopyrrolidine Cyclization->Pyr3CN N_Alkylation N-Alkylation (Et-I / K2CO3) Pyr3CN->N_Alkylation Intermediate 1-Ethyl-3-cyanopyrrolidine N_Alkylation->Intermediate Reduction Reduction (LiAlH4 or H2/Ni) Intermediate->Reduction Target (1-Ethylpyrrolidin-3-yl) methanamine Reduction->Target BocAmine (R)-1-Boc-3-(aminomethyl) pyrrolidine Deprotect Deprotection (TFA) BocAmine->Deprotect RedAmination Reductive Amination (Acetaldehyde/NaBH3CN) Deprotect->RedAmination RedAmination->Target

Caption: Figure 1. Convergent synthesis pathways for (1-Ethylpyrrolidin-3-yl)methanamine via nitrile reduction (top) and chiral Boc-intermediate modification (bottom).

Part 3: Pharmacological Applications & SAR

Fluoroquinolone Antibiotics (Fifth Generation)

The (1-ethylpyrrolidin-3-yl)methanamine moiety is a critical "C-7 substituent" in the design of advanced fluoroquinolones.

  • Mechanism: The basic pyrrolidine nitrogen improves pharmacokinetic solubility, while the primary amine (on the methanamine arm) interacts with bacterial DNA gyrase/Topoisomerase IV.

  • Advantage: Unlike the piperazine ring (Ciprofloxacin), the 3-aminomethylpyrrolidine side chain often confers higher potency against Gram-positive organisms (S. aureus, S. pneumoniae) and overcomes certain efflux pump resistance mechanisms.

  • Toxicity Note: 3-substituted pyrrolidines can sometimes exhibit higher cytotoxicity than piperazines; the ethyl group on the ring nitrogen modulates lipophilicity (

    
    ) to balance potency vs. safety.
    
Dopamine Receptor Ligands (D2/D3)

In the development of eticlopride analogs, the 3-yl scaffold serves as a flexible linker.

  • Binding Mode: The pyrrolidine nitrogen forms a salt bridge with Aspartate residues in the receptor binding pocket. The 3-methanamine arm allows for the attachment of aromatic "tail" groups that extend into the secondary binding pocket (SBP), enhancing D3 selectivity over D2.

Experimental Protocol: General Coupling to Quinolone Core

Use this protocol to attach the scaffold to a 7-halo-quinolone core.

  • Preparation: Dissolve 1.0 eq of 7-chloro-6-fluoroquinolone carboxylic acid (e.g., quinolone core) in anhydrous acetonitrile or DMSO.

  • Base Addition: Add 2.5 eq of (1-ethylpyrrolidin-3-yl)methanamine . (Excess base acts as an acid scavenger).

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours under nitrogen. Monitor via TLC/LC-MS for the disappearance of the starting chloride.
    
  • Workup: Evaporate solvent. Triturate residue with water/ethanol to remove salts. Recrystallize from ethanol/ether.

  • Validation:

    
     should show the disappearance of the C-7 proton (if applicable) and the integration of the ethyl-pyrrolidine signals.
    

Part 4: Structural Activity Relationship (SAR) Logic

The following decision tree illustrates how medicinal chemists select between the 2-yl and 3-yl isomers based on the target indication.

SAR_Logic Start Select Pyrrolidine Scaffold Branch1 Target: GPCR (D2/D3) Antipsychotic? Start->Branch1 Branch2 Target: Bacterial Topoisomerase (Antibiotic)? Start->Branch2 Result2yl Select 2-yl Isomer (Amisulpride Class) Branch1->Result2yl Yes (Orthosteric fit) Result3yl Select 3-yl Isomer (Novel Quinolones) Branch1->Result3yl No (Bitopic Ligand Design) SubDecision Need Gram(+) Potency? Branch2->SubDecision SubDecision->Result2yl No (Standard spectrum) SubDecision->Result3yl Yes (3-aminomethyl preferred)

Caption: Figure 2. SAR decision logic for selecting between 2-yl and 3-yl pyrrolidine methanamine isomers.

References

  • Synthesis of Pyrrolidine Analogs (Premafloxacin Intermediates): Fleck, T. J., et al. (2003).[1] Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry.

  • Dopamine D2/D3 Receptor Ligands: Shaik, A. B., & Boateng, C. A. (2019). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC - NIH.

  • Quinolone Antibiotic SAR (C-7 Substituents): Gootz, T. D., & Brighty, K. E. (1996). Fluoroquinolone antibacterials: SAR mechanism of action and resistance. Medicinal Research Reviews.

  • Lectin-Targeted Prodrugs: Rathwell, K., et al. (2022). Lectin-Targeted Prodrugs Activated by Pseudomonas aeruginosa for Self-Destructive Antibiotic Release. Journal of Medicinal Chemistry. [2]

  • Chemical Identity & Properties: PubChem Compound Summary for CID 15028164: (1-ethylpyrrolidin-3-yl)methanamine.

Sources

Exploratory

An In-depth Technical Guide to (1-Ethylpyrrolidin-3-yl)methanamine: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of (1-Ethylpyrrolidin-3-yl)methanamine, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (1-Ethylpyrrolidin-3-yl)methanamine, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's historical context, detailed synthetic methodologies, physicochemical properties, and its emerging potential in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products, including alkaloids and amino acids like proline, has inspired its integration into a vast array of synthetic drug candidates. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the pharmacokinetic and pharmacodynamic properties of a molecule.

While the 2-substituted pyrrolidine moiety has been extensively studied, largely due to its presence in blockbuster drugs, the 3-substituted isomer, exemplified by (1-Ethylpyrrolidin-3-yl)methanamine, offers a distinct structural motif with significant potential for creating novel chemical entities. This guide focuses specifically on the N-ethyl, 3-aminomethyl substituted pyrrolidine, providing a foundational understanding of its chemistry and applications.

Historical Context and Discovery

The precise historical moment of the first synthesis of (1-Ethylpyrrolidin-3-yl)methanamine is not prominently documented in landmark publications, a common fate for many versatile yet unassuming chemical building blocks. Its emergence is more of an evolutionary tale, intertwined with the broader development of synthetic methodologies for substituted pyrrolidines.

The intensive investigation of the isomeric (1-Ethylpyrrolidin-2-yl)methanamine as a key intermediate for pharmaceuticals, such as the antipsychotic and prokinetic agent Levosulpiride, spurred significant interest in related pyrrolidine structures. This extensive research into the 2-substituted isomer paved the way for the exploration of other substitution patterns on the pyrrolidine ring, including the 3-substituted derivatives, as chemists sought to explore new chemical space and develop novel intellectual property.

The commercial availability of (1-Ethylpyrrolidin-3-yl)methanamine and its enantiomeric forms today is a testament to its utility as a reliable building block in discovery chemistry. Its history is therefore less about a singular discovery and more about the collective advancement in organic synthesis and the continuous search for novel molecular architectures in drug development.

Synthesis and Methodologies

The synthesis of (1-Ethylpyrrolidin-3-yl)methanamine can be approached through several strategic routes, typically involving the construction of the pyrrolidine ring followed by the introduction or modification of the functional groups. Below are detailed protocols for plausible and efficient synthetic pathways.

General Synthetic Strategies

The construction of the 3-aminomethyl-1-ethylpyrrolidine scaffold can be achieved via two primary approaches:

  • Route A: N-Alkylation of a Pre-formed 3-(Aminomethyl)pyrrolidine Ring: This convergent approach involves the initial synthesis of a protected 3-(aminomethyl)pyrrolidine, followed by N-alkylation with an ethylating agent.

  • Route B: Cyclization to Form the N-Ethylpyrrolidine Ring: This linear approach involves the formation of the N-ethylpyrrolidine ring from an acyclic precursor that already contains the necessary carbon framework.

The following diagram illustrates the general logic of these synthetic approaches.

G cluster_0 Route A: Convergent Synthesis cluster_1 Route B: Linear Synthesis A_start Protected 3-(Aminomethyl)pyrrolidine A_mid N-Ethylation A_start->A_mid Ethylating Agent A_end (1-Ethylpyrrolidin-3-yl)methanamine A_mid->A_end Deprotection B_start Acyclic Precursor B_mid Cyclization with Ethylamine B_start->B_mid B_end (1-Ethylpyrrolidin-3-yl)methanamine B_mid->B_end

Caption: General synthetic strategies for (1-Ethylpyrrolidin-3-yl)methanamine.

Detailed Experimental Protocol: A Plausible Synthetic Route

The following protocol details a robust and adaptable synthesis of (1-Ethylpyrrolidin-3-yl)methanamine starting from commercially available 1-benzyl-3-cyanopyrrolidine. This method offers good control over the introduction of the ethyl group and utilizes standard, well-understood chemical transformations.

Step 1: Reduction of the Nitrile to the Primary Amine

  • To a solution of 1-benzyl-3-cyanopyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (1-benzylpyrrolidin-3-yl)methanamine, which can be used in the next step without further purification.

Step 2: N-Debenzylation

  • Dissolve the crude (1-benzylpyrrolidin-3-yl)methanamine (1.0 eq) in methanol (0.3 M).

  • Add Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol%) to the solution.

  • Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus at 50 psi) at room temperature overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Filter the reaction mixture through Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to afford pyrrolidin-3-ylmethanamine.

Step 3: N-Ethylation

  • Dissolve the crude pyrrolidin-3-ylmethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (0.4 M).

  • Add a non-nucleophilic base, such as triethylamine (Et₃N, 2.5 eq).

  • Cool the mixture to 0 °C and add ethyl iodide or ethyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (1-Ethylpyrrolidin-3-yl)methanamine.

The following flowchart visualizes the experimental workflow:

G start 1-Benzyl-3-cyanopyrrolidine step1 Step 1: Nitrile Reduction (LiAlH4, THF) start->step1 intermediate1 (1-Benzylpyrrolidin-3-yl)methanamine step1->intermediate1 step2 Step 2: N-Debenzylation (H2, Pd(OH)2/C) intermediate1->step2 intermediate2 Pyrrolidin-3-ylmethanamine step2->intermediate2 step3 Step 3: N-Ethylation (Ethyl Iodide, Et3N) intermediate2->step3 purification Purification (Column Chromatography) step3->purification end (1-Ethylpyrrolidin-3-yl)methanamine purification->end

Caption: Experimental workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of (1-Ethylpyrrolidin-3-yl)methanamine.

PropertyValue
CAS Number 51388-01-3
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Colorless to pale yellow liquid (typical)
Boiling Point Not readily available; estimated >150 °C
Solubility Soluble in water and common organic solvents
pKa Estimated 9.5-10.5 (for the two amino groups)

Spectroscopic characterization would typically yield the following data:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the pyrrolidine ring protons, and the aminomethyl protons.

  • ¹³C NMR: Resonances for the seven distinct carbon atoms.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight.

Applications in Drug Discovery and Development

(1-Ethylpyrrolidin-3-yl)methanamine serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its bifunctional nature, possessing both a secondary amine within the ring and a primary amine in the side chain, allows for selective functionalization to create a diverse range of derivatives.

The primary application of this compound is as a scaffold for combinatorial chemistry and lead optimization . The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce various substituents, while the tertiary amine of the pyrrolidine ring can influence the overall polarity, basicity, and pharmacokinetic profile of the final compound.

While specific drugs containing this exact fragment are not yet prevalent in the market, its structural motifs are found in compounds targeting a wide range of biological systems, including:

  • Central Nervous System (CNS) agents: The pyrrolidine scaffold is a common feature in molecules targeting CNS receptors.

  • Antimicrobial agents: The basic nitrogen centers can be important for activity against bacteria and fungi.

  • Enzyme inhibitors: The aminomethyl group can be used to target the active sites of various enzymes.

The diagram below illustrates the potential for diversification of the (1-Ethylpyrrolidin-3-yl)methanamine scaffold.

G cluster_0 Primary Amine Functionalization cluster_1 Resulting Compound Classes core (1-Ethylpyrrolidin-3-yl)methanamine acylation Acylation (Amides) core->acylation R-COCl alkylation Alkylation (Secondary Amines) core->alkylation R-X reductive_amination Reductive Amination core->reductive_amination R-CHO, [H] cns_agents CNS Agents acylation->cns_agents antimicrobials Antimicrobials alkylation->antimicrobials enzyme_inhibitors Enzyme Inhibitors reductive_amination->enzyme_inhibitors

Caption: Diversification potential of the core scaffold in drug discovery.

Conclusion

(1-Ethylpyrrolidin-3-yl)methanamine represents a valuable and versatile building block for contemporary drug discovery. While its history is not marked by a singular, celebrated discovery, its utility is evident from its commercial availability and the continued interest in 3-substituted pyrrolidine scaffolds. The synthetic routes to this compound are well-established, relying on fundamental organic transformations. Its true potential lies in its application as a starting material for the creation of diverse libraries of compounds for biological screening, offering a robust platform for the development of next-generation therapeutics. As the demand for novel chemical entities with precisely defined three-dimensional structures continues to grow, the importance of such foundational building blocks will undoubtedly increase.

References

  • General Significance of Pyrrolidines in Medicinal Chemistry: For a review on the importance of the pyrrolidine scaffold, see recent publications on heterocyclic chemistry in drug discovery. While a specific paper on this compound's discovery is not available, comprehensive reviews on pyrrolidine synthesis provide context.

    • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors
    • Source: Molecules
    • URL: [Link]

  • Synthesis of Substituted Pyrrolidines: Methodologies for the synthesis of substituted pyrrolidines are widely published in organic chemistry journals. The described protocol is based on established chemical principles.

    • Title: Pyrrolidine synthesis
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Physicochemical Properties: Data for (1-Ethylpyrrolidin-3-yl)methanamine (CAS 51388-01-3) can be found in chemical supplier catalogs and public chemical databases. Title: (1-Ethylpyrrolidin-3-yl)methanamine Source: BLD Pharm

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of (1-Ethylpyrrolidin-3-yl)methanamine

[1] Abstract & Scope (1-Ethylpyrrolidin-3-yl)methanamine is a versatile diamine intermediate used in the synthesis of pharmaceutical agents, particularly dopamine antagonists and antibiotics (e.g., fluoroquinolones). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

(1-Ethylpyrrolidin-3-yl)methanamine is a versatile diamine intermediate used in the synthesis of pharmaceutical agents, particularly dopamine antagonists and antibiotics (e.g., fluoroquinolones). While its regioisomer, (1-ethylpyrrolidin-2-yl)methanamine, is widely documented as the side chain for Amisulpride, the 3-yl isomer requires a distinct synthetic strategy to ensure regioselectivity and high yield.

This application note details a robust, three-stage protocol starting from commercially available ethyl pyrrolidine-3-carboxylate .[1] The method prioritizes cost-efficiency, safety, and scalability, utilizing a Lithium Aluminum Hydride (LAH) reduction as the key transformation to secure the primary amine functionality.

Retrosynthetic Analysis

To design a high-yield route, we disconnect the target molecule at the most labile bonds. The primary amine is best installed via reduction of an amide or nitrile to avoid over-alkylation issues common in direct amination.[1]

Retrosynthesis Target (1-Ethylpyrrolidin-3-yl)methanamine (Target) Amide 1-Ethylpyrrolidine-3-carboxamide (Precursor) Target->Amide Reduction (LiAlH4) Ester Ethyl 1-ethylpyrrolidine-3-carboxylate Amide->Ester Ammonolysis (NH3/MeOH) Start Ethyl pyrrolidine-3-carboxylate (Commercial Starting Material) Ester->Start N-Alkylation (EtBr, K2CO3)

Figure 1: Retrosynthetic disconnection strategy focusing on the reduction of the carboxamide intermediate.

Route Selection & Causality

We selected the Amide Reduction Route over the Nitrile Route or Direct Amination for the following reasons:

  • Regiocontrol: Starting from the 3-carboxylate ester guarantees the position of the substituent, eliminating the complex isomer separation required if cyclizing from acyclic precursors.

  • Avoidance of Over-Alkylation: Direct alkylation of 3-(aminomethyl)pyrrolidine often leads to mixtures of secondary and tertiary amines.[1] Building the ethyl group before generating the primary amine (via the amide) protects the nitrogen.

  • Scalability: The intermediates are stable liquids or solids that can be purified by distillation or crystallization, avoiding expensive chromatography.[1]

Detailed Experimental Protocol

Stage 1: N-Alkylation of Ethyl Pyrrolidine-3-carboxylate

Objective: Install the ethyl group on the pyrrolidine nitrogen.[1]

  • Reagents:

    • Ethyl pyrrolidine-3-carboxylate (1.0 equiv)[1]

    • Ethyl Bromide (1.1 equiv)[1]

    • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

    • Acetonitrile (ACN) (10 vol)[1]

Procedure:

  • Charge a reaction vessel with Ethyl pyrrolidine-3-carboxylate and Acetonitrile .

  • Add K₂CO₃ under stirring.

  • Cool the mixture to 0°C.

  • Add Ethyl Bromide dropwise over 30 minutes to control the exotherm.

  • Allow the reaction to warm to room temperature and then reflux at 60°C for 4–6 hours.

  • Monitor: Check conversion by TLC or GC (disappearance of starting amine).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under vacuum (approx. 80-85°C at 10 mmHg) to obtain Ethyl 1-ethylpyrrolidine-3-carboxylate as a clear oil.

    • Yield Expectation: 85–90%.[1]

Stage 2: Ammonolysis to 1-Ethylpyrrolidine-3-carboxamide

Objective: Convert the ester to the primary amide.[1]

  • Reagents:

    • Ethyl 1-ethylpyrrolidine-3-carboxylate (from Stage 1)[1]

    • Ammonia (7N in Methanol) (5.0 equiv)[1]

Procedure:

  • Place the ester in a pressure-rated vessel (autoclave or sealed tube).[1]

  • Add 7N NH₃ in MeOH .

  • Seal and heat to 80°C for 12–24 hours. Note: High ammonia concentration drives the equilibrium toward the amide.

  • Monitor: GC-MS should show M+ = 142.[1]

  • Workup: Cool to room temperature. Concentrate to dryness under reduced pressure to remove excess ammonia and methanol.[1]

  • Purification: The crude amide is often pure enough for the next step.[1] If necessary, recrystallize from ethyl acetate/hexanes.[1]

    • Yield Expectation: 90–95%.[1]

Stage 3: Reduction to (1-Ethylpyrrolidin-3-yl)methanamine

Objective: Reduce the amide carbonyl to a methylene group.[1]

Safety Warning: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric and reacts violently with water.[1] Use strictly anhydrous conditions under Nitrogen or Argon.[1]

  • Reagents:

    • 1-Ethylpyrrolidine-3-carboxamide (1.0 equiv)[1]

    • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)[1]

    • Tetrahydrofuran (THF) (anhydrous, 15 vol)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Suspend LiAlH₄ in anhydrous THF at 0°C.

  • Dissolve the amide in THF (5 vol) and add it dropwise to the LiAlH₄ suspension. Caution: Gas evolution (H₂).

  • After addition, warm to room temperature, then reflux for 6–12 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

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       mL Water (where 
      
      
      
      = grams of LiAlH₄ used).
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mL 15% NaOH solution.
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mL Water.
      
  • Stir vigorously until a white, granular precipitate forms.

  • Isolation: Filter the precipitate through a Celite pad. Wash the pad with THF.[1]

  • Drying: Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate.

  • Purification: Distill the crude amine under reduced pressure (bp approx. 65–70°C at 15 mmHg) or convert to the dihydrochloride salt for storage.

Process Workflow Diagram

Workflow Step1 Stage 1: N-Alkylation Ethyl pyrrolidine-3-carboxylate + EtBr (Reflux ACN, 6h) Step2 Stage 2: Ammonolysis Ester + NH3/MeOH (Sealed Tube, 80°C, 24h) Step1->Step2  Yield: ~85%   Step3 Stage 3: Reduction Amide + LiAlH4 (Reflux THF, 12h) Step2->Step3  Yield: ~90%   Quench Fieser Quench (H2O / NaOH / H2O) Step3->Quench Final Distillation (1-Ethylpyrrolidin-3-yl)methanamine Quench->Final  Final Yield: ~75%  

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Characterization & Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity > 97.0%GC-FID / HPLC
Molecular Weight 128.22 g/mol Mass Spectrometry
Boiling Point ~65-70°C @ 15 mmHgExperimental
1H NMR (CDCl3) δ 2.9-2.7 (m, 4H), 2.6 (d, 2H), 2.4 (q, 2H), 1.1 (t, 3H)Characteristic Ethyl & CH2-NH2 signals
Storage Hygroscopic; Store under Argon at 2-8°CStability Data

Troubleshooting & Optimization

  • Low Yield in Stage 1: Ensure K₂CO₃ is anhydrous and finely ground.[1] If the reaction is slow, add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition).

  • Incomplete Reduction (Stage 3): If the amide peak persists in IR/NMR, increase the reflux time or use a Soxhlet extractor if the amide is poorly soluble in THF. Ensure THF is peroxide-free and dry.

  • Emulsions during Quench: Use the specific Fieser quench ratios (1:1:3).[1] Deviating often creates slimy aluminum hydroxides that trap the product.[1]

References

  • Preparation of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid. Google Patents.[1] CN111072543B.[1][2] Available at:

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 2003.[1][3] Describes analogous pyrrolidine reduction chemistry. Available at: [Link]

  • LiAlH4 Reduction of Amides. Master Organic Chemistry. Detailed mechanistic insight and safety protocols. Available at: [Link]

  • (1-Ethylpyrrolidin-3-yl)methanamine Product Data. PubChem CID 15028164.[1] Available at: [Link][1]

Sources

Application

Application Note: Chiral Resolution and Purification of (S)-(1-Ethylpyrrolidin-3-yl)methanamine

Executive Summary (S)-(1-Ethylpyrrolidin-3-yl)methanamine is a critical chiral building block in the synthesis of benzamide-based antipsychotics (e.g., Amisulpride analogs) and specific kinase inhibitors. The enantiomeri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(1-Ethylpyrrolidin-3-yl)methanamine is a critical chiral building block in the synthesis of benzamide-based antipsychotics (e.g., Amisulpride analogs) and specific kinase inhibitors. The enantiomeric purity of this intermediate is non-negotiable, as the (R)-enantiomer often exhibits significantly reduced pharmacological potency or off-target toxicity.

This guide addresses the two primary challenges in working with this molecule:

  • Lack of UV Chromophore: The aliphatic structure limits UV detection to the non-specific low-wavelength region (<215 nm).

  • High Basicity: The primary and tertiary amine functionalities cause severe peak tailing on silica-based stationary phases due to interaction with residual silanols.

This document provides a dual-track approach: a High-Performance Liquid Chromatography (HPLC) method for analytical purity checks and a Chemical Resolution protocol for gram-scale purification.

Analytical Protocol: Chiral HPLC

Method Strategy

For analytical determination, we utilize a polysaccharide-based stationary phase.[1] While coated phases (e.g., Chiralcel OD-H) are traditional, we recommend immobilized phases (e.g., Chiralpak IC or IA) . Immobilized columns allow for a wider range of solvents (including dichloromethane or ethyl acetate) which can be crucial for solubilizing polar amines if standard alkane/alcohol mixtures fail.

Critical Success Factor: The mobile phase must contain a basic modifier. Diethylamine (DEA) is preferred over Triethylamine (TEA) for its superior volatility and peak shape improvement for primary amines.

Standard Operating Procedure (SOP)
ParameterSpecificationNotes
Column Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate))4.6 mm x 250 mm, 5 µm. (Alternate: Chiralcel OD-H)
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1) Premix DEA into the alcohol component before adding Hexane to ensure homogeneity.
Flow Rate 1.0 mL/minAdjust based on backpressure (< 80 bar recommended).
Temperature 25°CLower temperature (10-15°C) can improve resolution (

) if separation is partial.
Detection CAD (Charged Aerosol Detector) or UV 210 nmCAD is preferred due to the lack of chromophores. If using UV, ensure high-purity solvents to minimize baseline noise.
Sample Diluent Mobile PhaseDissolve sample at 1.0 mg/mL.
Injection Vol 5 - 10 µLAvoid overloading; basic amines broaden quickly.
Troubleshooting & Optimization
  • Tailing Peaks: Increase DEA concentration to 0.2%. If tailing persists, switch to Ethanol instead of IPA to sharpen peaks.

  • Low Retention: Decrease alcohol content to 5% (95:5 Hexane:IPA).

  • Baseline Noise: If using UV 210 nm, ensure the DEA is fresh and HPLC-grade, as oxidized amines absorb strongly in UV.

Workflow Visualization: Analytical Method Development

The following diagram illustrates the decision matrix for developing the analytical method, ensuring robust validation.

AnalyticalWorkflow Start Start: Racemic Sample Solubility Solubility Check (Hexane/IPA) Start->Solubility ColumnScreen Column Screening (IC, IA, OD-H, AD-H) Solubility->ColumnScreen Modifier Add Basic Modifier (0.1% DEA) ColumnScreen->Modifier DetectionCheck Detection Method? (UV vs CAD) Modifier->DetectionCheck Decision Resolution > 1.5? DetectionCheck->Decision Optimize Optimize: 1. Lower Temp (15°C) 2. Change Alcohol (EtOH) Decision->Optimize No (Partial Sep) Derivatize Alt Strategy: Derivatize w/ GITC (UV 254nm active) Decision->Derivatize No (Co-elution) FinalMethod Final Validated Method Decision->FinalMethod Yes Optimize->Decision Derivatize->FinalMethod

Figure 1: Decision tree for analytical method development, prioritizing direct separation before derivatization.

Scale-Up Protocol: Chemical Resolution

For drug development requiring gram-to-kilogram quantities, preparative HPLC is often cost-prohibitive. Classical chemical resolution via diastereomeric salt formation is the industry standard for this class of amines.

The Mechanism

We utilize L-(+)-Tartaric Acid or Di-p-toluoyl-L-tartaric acid (L-DTTA) . The acid reacts with the racemic amine to form two diastereomeric salts:

  • (S)-Amine[2][3][4] • L-Acid (Less soluble - Precipitates)

  • (R)-Amine[3] • L-Acid (More soluble - Remains in mother liquor)

Step-by-Step Resolution Protocol

Materials:

  • Racemic (1-Ethylpyrrolidin-3-yl)methanamine (10 g, ~78 mmol)

  • L-(+)-Tartaric Acid (11.7 g, 78 mmol)

  • Solvent: Ethanol (Absolute) and Water.

Procedure:

  • Dissolution: Dissolve 10 g of the racemic amine in 50 mL of Ethanol at 60°C.

  • Acid Addition: Dissolve 11.7 g of L-Tartaric acid in 30 mL of water/ethanol (1:1). Add this hot solution dropwise to the amine solution while stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours. Seed with pure (S)-enantiomer salt if available. Then, refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white precipitate. This is the (S)-Amine • L-Tartrate salt (crude).

  • Recrystallization (Crucial): The enantiomeric excess (ee) of the first crop is typically 80-90%. Recrystallize the salt from boiling 90% Ethanol to achieve >99% ee.

  • Free Basing: Suspend the purified salt in water. Adjust pH to >12 using 5M NaOH. Extract the free amine into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Dry over

    
     and concentrate.
    

Workflow Visualization: Chemical Resolution

ResolutionProcess Racemate Racemic Amine (10g) SaltForm Add L-Tartaric Acid (in EtOH/H2O) Racemate->SaltForm Cooling Controlled Cooling (60°C -> 4°C) SaltForm->Cooling Filter Filtration Cooling->Filter Solid Solid Cake ((S)-Enriched Salt) Filter->Solid Liquor Mother Liquor ((R)-Enriched) Filter->Liquor Recryst Recrystallization (90% EtOH) Solid->Recryst FreeBase Basify (NaOH) & Extract (DCM) Recryst->FreeBase FinalProduct Pure (S)-Amine (>99% ee) FreeBase->FinalProduct

Figure 2: Workflow for the chemical resolution of the (S)-enantiomer using Tartaric Acid.

References

  • Daicel Corporation. Chiral Column Selection Guide for Amines. (General reference for polysaccharide columns with basic modifiers). [Link]

  • Google Patents.CN102442935A: Preparation method of (S)-N-ethyl-2-aminomethyl pyrrolidine. (Source for Tartaric Acid resolution methodology).
  • ResearchGate. Development of an efficient HPLC method... for 2-(aminomethyl)-1-ethylpyrrolidine. (Source for OD-H/Hexane/Ethanol/TEA conditions). [Link]

Sources

Method

(1-Ethylpyrrolidin-3-yl)methanamine as a building block for bioactive molecules.

[1][2] Abstract & Introduction (1-Ethylpyrrolidin-3-yl)methanamine is a versatile diamine building block characterized by a pyrrolidine ring substituted with an ethyl group at the position and a primary aminomethyl group...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Introduction

(1-Ethylpyrrolidin-3-yl)methanamine is a versatile diamine building block characterized by a pyrrolidine ring substituted with an ethyl group at the


 position and a primary aminomethyl group at the 

position.[1][2] Unlike its regu-isomer [(1-ethylpyrrolidin-2-yl)methanamine]—the scaffold found in blockbuster antipsychotics like Amisulpride and Sulpiride—the 3-substituted isomer offers a distinct geometric vector for substituent presentation.[1][2]

This structural distinction allows medicinal chemists to execute scaffold hopping strategies, altering the spatial orientation of pharmacophores to overcome patent cliffs, improve metabolic stability, or fine-tune receptor selectivity profiles (particularly for Dopamine D2/D3 and Sigma receptors).[2]

Key Physicochemical Profile
PropertyValue / Description
Chemical Formula

Molecular Weight 128.22 g/mol
Boiling Point ~60–65 °C at 15 mmHg (Predicted)
Basicity (pKa)

,

(Est.)[1][2][3]
LogP ~0.2 (Hydrophilic/Amphiphilic)
Appearance Colorless to pale yellow oil; hygroscopic; absorbs

.[1][2]
Solubility Miscible in water, MeOH, DCM, DMSO.[2]

Strategic Utility: The "Vector" Advantage[1]

In medicinal chemistry, the angle at which a substituent exits a core scaffold is critical for binding affinity.[2]

  • 2-Substituted (Amisulpride-like): The substituent projects adjacent to the ring nitrogen, creating a compact, often intramolecularly hydrogen-bonded conformation.[1][2]

  • 3-Substituted (Topic): The methanamine arm projects equatorially or axially from the C3 position, providing a more extended reach into solvent-exposed pockets or distant hydrophobic regions of a binding site.[1][2]

Workflow Visualization

The following diagram illustrates the synthetic divergence possible with this building block.

SyntheticUtility Core (1-Ethylpyrrolidin-3-yl) methanamine Amide Amide Coupling (GPCR Ligands) Core->Amide R-COOH HATU/DIPEA Urea Urea/Carbamate (Kinase Inhibitors) Core->Urea R-NCO or CDI SnAr SnAr / Buchwald (Heterocyclic Libraries) Core->SnAr Ar-Cl Base/Heat Target1 Benzamides (D2/D3 Antagonists) Amide->Target1 Target2 Bi-aryl Ureas (Kinase Type II) Urea->Target2 Target3 Aminopyrimidines (CDK/MAPK Inhibitors) SnAr->Target3

Figure 1: Synthetic diversity accessible via the primary amine handle.[1][2] The tertiary amine remains available for salt formation and solubility enhancement.[2]

Application 1: Synthesis of Benzamide Antipsychotics[1][2]

The primary application of this scaffold is the synthesis of substituted benzamides, analogous to the orthopramide class.[2] The primary amine forms a crucial hydrogen bond with the receptor (e.g., Aspartate residue in D2 receptors), while the aromatic moiety engages in pi-stacking.[2]

Protocol: HATU-Mediated Amide Coupling

This protocol is optimized to prevent racemization (if using chiral starting material) and ensure high yields despite the steric bulk of the pyrrolidine ring.[2]

Reagents:

  • (1-Ethylpyrrolidin-3-yl)methanamine (1.0 equiv)[1][2]

  • Substituted Benzoic Acid (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) (1.0 equiv)[1][2]

  • HATU (1.2 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF or DMA.[1][2]

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at room temperature (RT) for 15 minutes. Observation: The solution may turn slightly yellow as the activated ester forms.[2]

  • Addition: Dissolve (1-Ethylpyrrolidin-3-yl)methanamine (1.0 mmol) in DMF (1 mL) and add it dropwise to the reaction mixture. Add the remaining DIPEA (1.5 mmol).[2]

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS or TLC (System: 10% MeOH in DCM + 1%

    
    ).[1][2] The starting amine spot (ninhydrin positive) should disappear.[2]
    
  • Workup (Crucial for Basic Products):

    • Dilute reaction with EtOAc (30 mL).[2]

    • Wash with saturated

      
        (2x) and Water (2x).[2] Note: Do not wash with acidic solutions, or you will extract your basic product into the aqueous layer.[2]
      
    • Wash with Brine (1x), dry over

      
      , and concentrate.[2]
      
  • Purification: Flash chromatography on silica gel.

    • Eluent: DCM:MeOH:Triethylamine (90:9:1).[2] The triethylamine is essential to prevent the pyrrolidine nitrogen from streaking on the silica.[2]

Application 2: Nucleophilic Aromatic Substitution (SnAr)

For kinase inhibitors, this building block is often attached to a chloropyrimidine or chloropyridine core.[2] The pyrrolidine tail serves as a "solubilizing group" that extends into the solvent front, improving the pharmacokinetic profile (LogD and metabolic stability).[2]

Protocol: Heteroaryl Functionalization

Reagents:

  • 2,4-Dichloropyrimidine (or similar heteroaryl chloride)[1][2]

  • (1-Ethylpyrrolidin-3-yl)methanamine[1][2][4]

  • Base:

    
     or 
    
    
    
    [1]
  • Solvent: NMP or Isopropanol (IPA)[2]

Step-by-Step Procedure:

  • Setup: Dissolve the heteroaryl chloride (1.0 equiv) in IPA (0.2 M concentration).

  • Addition: Add (1-Ethylpyrrolidin-3-yl)methanamine (1.1 equiv) and DIPEA (2.0 equiv).

  • Reflux: Heat the mixture to 80°C (if using IPA) or 100°C (if using NMP) for 2–6 hours.

  • Monitoring: Monitor for the formation of the mono-substituted product (M+1 by LC-MS).

    • Troubleshooting: If bis-substitution occurs (both chlorides reacting), lower the temperature to 0°C for the addition step, then slowly warm to RT.[2]

  • Isolation: Evaporate volatiles. Partition residue between DCM and water.[2] The product is in the organic layer.[2][5]

  • Salt Formation: To stabilize the oil for storage, dissolve the purified free base in EtOH and add 2.0 equiv of HCl (in dioxane/ether).[2] Precipitate the dihydrochloride salt with diethyl ether.

Quality Control & Handling

Handling Precautions[1][2][7][8][9]
  • Air Sensitivity: Like many aliphatic amines, this molecule absorbs atmospheric

    
     to form carbamates/carbonates.[2] Store under Nitrogen or Argon.[2]
    
  • Hygroscopicity: Store in a desiccator. Water uptake makes accurate weighing difficult.[2]

Analytical Validation

To verify the integrity of the building block before use:

  • 1H NMR (DMSO-d6): Look for the diagnostic triplet/multiplet of the ethyl group (

    
     ~1.0 ppm) and the doublet of the exocyclic methylene (
    
    
    
    ~2.5-2.8 ppm).[1][2]
  • TLC Stain: Use Ninhydrin .[1][2] The primary amine will stain deep red/purple.[2] The tertiary amine does not react strongly with ninhydrin but will show up in Iodine chambers.[2]

Pathway Logic: Dopaminergic Pharmacophore

The following diagram explains why this molecule works in antipsychotic design.

Pharmacophore Receptor Dopamine D2 Receptor (Binding Pocket) Interaction1 Aspartate (Asp114) Salt Bridge Receptor->Interaction1 Interaction2 Aromatic Cluster Pi-Pi Stacking Receptor->Interaction2 Molecule (1-Ethylpyrrolidin-3-yl) methanamine Derivative PartA Pyrrolidine N (Protonated at Phys pH) Molecule->PartA PartB Benzamide/Aromatic Tail Molecule->PartB PartA->Interaction1 Ionic Bond PartB->Interaction2 Pi-Stacking

Figure 2: Pharmacophore mapping.[2] The pyrrolidine nitrogen mimics the dopamine nitrogen, forming a critical salt bridge with Aspartate-114 in the D2 receptor.[1][2]

References

  • Iwanami, S., et al. (1981). "Synthesis and neuroleptic activity of benzamides.[2][6] Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds."[1][2][6] Journal of Medicinal Chemistry, 24(10), 1224–1230.[2][6]

  • PubChem Compound Summary. "(1-Methylpyrrolidin-3-yl)methanamine" (Structural Analog Data). National Center for Biotechnology Information.[2] [2]

  • Santa Cruz Biotechnology. "(1-Ethylpyrrolidin-3-yl)methanamine Product Data." SCBT. [2]

  • Gawell, L., et al. (1989). "Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride."[1][2][7] Acta Chemica Scandinavica, 43, 476-480.[2][7]

Sources

Application

Application Note: Purity Analysis of (1-Ethylpyrrolidin-3-yl)methanamine

Method Development Guide for Non-Chromophoric, Highly Polar Diamines Abstract This guide details the method development strategy for (1-Ethylpyrrolidin-3-yl)methanamine , a highly polar, basic diamine building block lack...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Guide for Non-Chromophoric, Highly Polar Diamines

Abstract

This guide details the method development strategy for (1-Ethylpyrrolidin-3-yl)methanamine , a highly polar, basic diamine building block lacking a UV chromophore.[1][2] Standard Reversed-Phase Liquid Chromatography (RPLC) with UV detection is insufficient due to the analyte's inability to absorb light above 210 nm and its tendency to protonate (and thus elute with the void volume) at neutral pH.

We present two validated protocols:

  • Protocol A (Preferred): High-pH RPLC with Charged Aerosol Detection (CAD).

  • Protocol B (Alternative): Pre-column Derivatization with FMOC-Cl for UV/Fluorescence detection.

The Analytical Challenge

(1-Ethylpyrrolidin-3-yl)methanamine presents a "perfect storm" of chromatographic difficulties:

  • Lack of Chromophore: The molecule possesses no aromatic rings or conjugated

    
    -systems.[1][2] It is effectively invisible to standard UV-Vis detectors (254 nm).[1][2]
    
  • High Polarity & Basicity: With pKa values estimated at ~9.5 (tertiary ring amine) and ~10.5 (primary exocyclic amine), the molecule is doubly protonated at pH 7. This results in zero retention on C18 columns and severe peak tailing due to silanol interactions.[1][2]

Strategic Decision Matrix

The following logic flow dictates the selection of the appropriate method based on available instrumentation.

MethodSelection Start Start: (1-Ethylpyrrolidin-3-yl)methanamine Analysis CheckDetect Available Detectors? Start->CheckDetect CAD_MS CAD, ELSD, or MS Available CheckDetect->CAD_MS Advanced UV_Only UV/Vis Only CheckDetect->UV_Only Standard MethodA METHOD A: High pH RPLC (Direct Analysis) CAD_MS->MethodA MethodB METHOD B: Derivatization (FMOC-Cl Reaction) UV_Only->MethodB

Figure 1: Decision matrix for selecting the analytical approach based on laboratory instrumentation.

Protocol A: High pH RPLC with CAD (The Gold Standard)

Best for: Routine purity analysis, high throughput, and labs equipped with Universal Detectors (CAD/ELSD).

The Mechanism (Why it works)

To retain a small, basic amine on a hydrophobic C18 stationary phase, we must suppress ionization. By elevating the mobile phase pH to 11.0 , we shift the equilibrium such that the amine exists in its neutral (free base) form. This allows the ethyl and pyrrolidine groups to interact with the C18 ligands.

  • Note: Standard silica columns dissolve at pH > 8.[1][2] You must use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH).

Instrumental Parameters
ParameterSetting
Column Hybrid C18 (e.g., XBridge BEH C18, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water (pH ~10.5 - 11.[1][2]0)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C
Detector Charged Aerosol Detector (CAD) or ELSD
Injection Vol 5 - 10 µL
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Injection stabilization
8.060Linear Gradient
9.095Wash
11.095Wash Hold
11.15Re-equilibration
15.05End
Preparation of Mobile Phase A
  • Measure 1000 mL of HPLC-grade water.[1][2]

  • Add roughly 0.6 - 0.7 mL of Ammonium Hydroxide (28-30% solution).

  • Critical: Measure pH. Adjust to pH 10.8 ± 0.2 using dropwise addition of ammonium hydroxide.[1][2]

  • Filter through a 0.2 µm nylon filter (do not use cellulose acetate).[1][2]

Protocol B: Pre-Column Derivatization (The UV Alternative)

Best for: Labs limited to UV detection or requiring high sensitivity for trace impurities.

The Mechanism

Since the molecule is UV-invisible, we chemically attach a chromophore. FMOC-Cl (9-Fluorenylmethyl chloroformate) reacts rapidly with primary and secondary amines to form stable carbamates that absorb strongly at 265 nm and fluoresce.[1][2]

Derivatization Analyte Analyte (Non-UV Active) Reaction Rxn Analyte->Reaction FMOC FMOC-Cl (Reagent) FMOC->Reaction Buffer Borate Buffer (pH 8.5) Buffer->Reaction Catalyst Product FMOC-Derivative (UV Active @ 265nm) Reaction->Product Byproduct FMOC-OH (Hydrolysis Byproduct) Reaction->Byproduct

Figure 2: Reaction pathway for FMOC derivatization. Note that FMOC-OH (hydrolysis product) will appear as a system peak.[1][2]

Reagents
  • Borate Buffer: 0.2 M Boric acid adjusted to pH 8.5 with NaOH.[1][2]

  • FMOC-Cl Solution: 5 mg/mL in Acetonitrile (Prepare fresh daily).[1][2]

  • Quenching Agent: 10 mM Glycine or Adamantanamine (optional, to remove excess FMOC).[1][2]

Derivatization Protocol (Step-by-Step)
  • Sample Prep: Dissolve (1-Ethylpyrrolidin-3-yl)methanamine in water to a concentration of 1.0 mg/mL.

  • Mixing: In a HPLC vial, combine:

    • 200 µL Sample Solution

    • 200 µL Borate Buffer (pH 8.5)[1]

    • 400 µL FMOC-Cl Solution[1][2]

  • Incubation: Vortex immediately. Let stand at room temperature for 5 minutes.

  • Injection: Inject the mixture directly.

HPLC Conditions (UV Mode)
ParameterSetting
Column Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Detection UV @ 265 nm (Reference 360 nm)
Gradient 10% B to 90% B over 15 minutes.[1][2]

System Suitability & Validation Criteria

Regardless of the method chosen, the following criteria confirm the system is generating reliable data.

ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (Tf) < 1.5 (Method A)If Tf > 1.5 in Method A, increase pH or column temperature.[1][2]
Precision (RSD) < 2.0% (n=6 injections)If RSD is high in Method B, ensure reaction time is consistent.
Resolution (Rs) > 2.0 between main peak and nearest impurityAdjust gradient slope. In Method B, ensure separation from FMOC-OH peak.[1][2]
Linearity (R²) > 0.995CAD response is non-linear; use a quadratic fit or power function.[1][2]

References

  • Agilent Technologies. (2016).[1][2] Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from [Link]

  • Phenomenex. (2020).[1][2] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

Sources

Method

Synthesis of (1-Ethylpyrrolidin-3-yl)methanamine analogs for SAR studies

Application Note: High-Fidelity Synthesis of (1-Ethylpyrrolidin-3-yl)methanamine Scaffolds for SAR Profiling Executive Summary & Scientific Context The (1-ethylpyrrolidin-3-yl)methanamine scaffold (and its enantiomers) r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (1-Ethylpyrrolidin-3-yl)methanamine Scaffolds for SAR Profiling

Executive Summary & Scientific Context

The (1-ethylpyrrolidin-3-yl)methanamine scaffold (and its enantiomers) represents a privileged substructure in medicinal chemistry, distinct from its 2-substituted regioisomer found in antipsychotics like sulpiride and amisulpride.[1][2] The 3-substituted isomer is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., premafloxacin) and a versatile pharmacophore for targeting sigma receptors, dopamine transporters (DAT), and specific kinases.

For Structure-Activity Relationship (SAR) studies, the synthetic challenge lies not just in accessing the core, but in establishing a divergent workflow that allows independent modification of two key vectors:

  • Vector A (N1-Position): Modulation of basicity and lipophilicity (e.g., Ethyl vs. Benzyl vs. Cyclopropyl).[1][2]

  • Vector B (C3-Exocyclic Amine): Linker length and terminal functionalization (Ureas, Amides, Sulfonamides).[1][2]

This guide details a modular synthetic protocol prioritizing enantiopurity and late-stage diversification, moving beyond rigid industrial routes to offer a flexible lab-scale methodology.[1][2]

Strategic Synthetic Pathways

We employ a "Protect-Diversify-Deprotect" strategy.[1][2] While direct synthesis of the N-ethyl derivative is possible, starting with an N-Boc protected core allows for a broader SAR library generation.[1][2]

Pathway Logic (DOT Diagram)

G Start Start: N-Boc-pyrrolidine-3-carboxylic acid (Chiral or Racemic) Amide Intermediate A: Primary Amide Formation Start->Amide IBCF, NH4OH Amine Core Scaffold: N-Boc-3-(aminomethyl)pyrrolidine Amide->Amine LiAlH4 or BH3-THF RouteA Route A (Amine First): Functionalize Exocyclic Amine (Amides/Ureas) Amine->RouteA R-COCl / R-NCO RouteB Route B (N1 First): Deprotect Boc -> N-Alkylation (Introduce Ethyl/Analogs) Amine->RouteB 1. TFA 2. EtI/K2CO3 or Acetaldehyde/NaBH(OAc)3 Final Target Analog Library RouteA->Final Deprotect & N-Alkylate RouteB->Final Functionalize Amine

Figure 1: Divergent synthetic workflow allowing independent modification of the pyrrolidine nitrogen and the exocyclic amine.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Enantioselective)

Target: (3R)-1-(tert-butoxycarbonyl)-3-(aminomethyl)pyrrolidine.[1][2] Rationale: Starting from commercially available chiral acids ensures optical purity without complex resolution steps.[1][2]

Reagents:

  • (3R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq)[1][2]

  • Isobutyl chloroformate (IBCF) (1.1 eq)[1][2]

  • N-Methylmorpholine (NMM) (1.2 eq)[1][2]

  • Ammonium hydroxide (25% aq) or Ammonia gas[1][2]

  • Lithium Aluminum Hydride (LiAlH4) (2.5 eq)[1][2]

  • Solvents: THF (anhydrous), DCM.[1][2]

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve the carboxylic acid in anhydrous THF at -15°C (ice/salt bath).

    • Add NMM followed by dropwise addition of IBCF.[1][2] Critical: Maintain temp < -10°C to prevent decarboxylation.[1][2]

    • Stir for 15 min. A white precipitate (NMM[1][2]·HCl) will form.[1][2][3]

  • Amidation:

    • Add aqueous

      
       (or bubble 
      
      
      
      gas) vigorously.[1][2] Stir for 1 hour allowing to warm to RT.
    • Workup: Evaporate THF, dissolve residue in EtOAc, wash with 1N HCl, sat.

      
      , and brine.[1][2] Dry (
      
      
      
      ) and concentrate.[1][2]
    • Checkpoint: Verify primary amide formation via LC-MS (

      
      ) and disappearance of acid peak.
      
  • Reduction to Amine:

    • Suspend

      
       pellets in anhydrous THF under Argon at 0°C.
      
    • Add the crude amide (dissolved in THF) dropwise.[1][2]

    • Reflux for 4–6 hours.[1][2] Note: Monitoring by TLC is difficult (amine streaks); use Ninhydrin stain.[1][2]

    • Fieser Quench: Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).[1][2]
    • Filter the granular precipitate through Celite.[1][2] Concentrate filtrate to yield the N-Boc-3-(aminomethyl)pyrrolidine .[1][2]

Protocol B: N1-Diversification (Installation of Ethyl Group)

Context: This step converts the Boc-protected core to the specific (1-ethylpyrrolidin-3-yl)methanamine target.[1][2]

Method 1: Reductive Amination (Preferred for SAR) This method is milder than direct alkylation and avoids over-alkylation to quaternary ammonium salts.[1][2]

  • Boc-Deprotection:

    • Treat intermediate with 4N HCl in Dioxane (1 h, RT). Concentrate to dryness to get the HCl salt.[1][2]

  • Reductive Alkylation:

    • Suspend the amine salt in DCM/MeOH (10:1).[1][2] Add DIPEA (1.0 eq) to free-base.[1][2]

    • Add Acetaldehyde (1.2 eq) and stir for 30 min (Imine formation).

    • Add Sodium Triacetoxyborohydride (STAB) (2.0 eq) at 0°C. Stir overnight at RT.

  • Purification:

    • Quench with sat.

      
      . Extract with DCM.[1][2]
      
    • Purification Note: The product is a polar diamine.[1][2] Use amine-functionalized silica or neutral alumina if standard silica causes tailing.[1][2]

Key SAR Vectors & Library Generation

To maximize the utility of this scaffold, apply the following substitution patterns:

VectorReagent ClassExample ReagentsMechanistic Goal
N1 (Pyrrolidine) AldehydesAcetaldehyde, Benzaldehyde, CyclopropanecarbaldehydeLipophilicity scan, steric bulk tolerance.[1][2]
N1 (Pyrrolidine) Sulfonyl ChloridesMethanesulfonyl Cl, Tosyl ClReduce basicity, fix lone pair orientation.[1][2]
C3-Amine IsocyanatesPhenyl isocyanate, tert-butyl isocyanateUrea formation (H-bond donor/acceptor).[1][2]
C3-Amine Carboxylic AcidsNicotinic acid, Benzoic acid derivativesAmide coupling (Pi-stacking interactions).[1][2]

Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints:

  • Enantiomeric Excess (ee) Determination:

    • Method: Chiral HPLC.[1][2]

    • Column: Chiralpak AD-H or OD-H.[1][2]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1][2]

    • Standard: Compare against racemic mixture synthesized via Protocol A using racemic starting material.

    • Requirement: >98% ee for biological assays.[1][2][4]

  • Regioisomer Confirmation (2-yl vs 3-yl):

    • 1H NMR Diagnostic: The 3-substituted isomer shows a distinct multiplet for the methine proton at C3 (

      
       2.2–2.6 ppm) which couples to the exocyclic 
      
      
      
      (
      
      
      2.6–2.8 ppm).[1][2] The 2-substituted isomer (proline-like) typically has the methine signal further downfield (
      
      
      2.8–3.2 ppm) due to proximity to the nitrogen.[1][2]

Common Failure Modes:

  • Issue: Low yield in reductive amination (N1-ethylation).

    • Cause: Incomplete imine formation or hydrolysis of acetaldehyde.[1][2]

    • Fix: Use anhydrous solvents and add molecular sieves (3Å) during the imine formation step.[1][2]

  • Issue: Racemization.[1][2][5][6]

    • Cause: High temperatures during the mixed anhydride formation (Protocol A, Step 1).[1][2]

    • Fix: Strictly maintain < -10°C.[1][2]

References

  • Fleck, T. J., et al. (2003).[1][2][7] "Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." The Journal of Organic Chemistry, 68(25), 9612–9617.[7] (Describes the asymmetric synthesis of the 3-yl isomer for Premafloxacin). [1][2]

  • Nair, V., et al. (2018).[1][2] "Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes." The Journal of Organic Chemistry, 83(15), 8706–8715. (Organocatalytic route to the scaffold). [1][2]

  • PubChem Compound Summary. "2-Aminomethyl-1-ethylpyrrolidine."[1][2] (Data on the 2-yl isomer, often confused with the 3-yl target, provided for structural contrast).

  • Enamine. "Synthesis of unique pyrrolidines for drug discovery."[1][2][8] (General context on pyrrolidine library synthesis).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Purity Validation of (1-Ethylpyrrolidin-3-yl)methanamine by HPLC

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Validating the purity of (1-Ethylpyrrolidin-3-yl)methanamine (CAS: 26116-12-1) pre...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Validating the purity of (1-Ethylpyrrolidin-3-yl)methanamine (CAS: 26116-12-1) presents a distinct "double-trouble" challenge in liquid chromatography: the molecule is highly basic (causing severe peak tailing on standard silica) and UV-silent (lacking a strong chromophore).

This guide objectively compares three validation strategies: Traditional Acidic RP-HPLC , High-pH RP-HPLC , and Pre-Column Derivatization . While traditional methods fail to meet ICH guidelines for peak symmetry, High-pH RP-HPLC emerges as the most robust routine method, whereas Derivatization remains the gold standard for trace impurity analysis (LOD < 10 ppm).

The Analytical Challenge

The structural properties of (1-Ethylpyrrolidin-3-yl)methanamine dictate the failure of standard generic gradients.

  • The Basicity Problem: The pyrrolidine nitrogen and the primary amine tail have high pKa values. At standard pH (2–3), these groups are protonated (

    
    ). They interact strongly with residual silanols (
    
    
    
    ) on the stationary phase, leading to peak tailing factors (
    
    
    ) often exceeding 2.5.
  • The Detection Problem: The molecule lacks a conjugated

    
    -system. It absorbs only at low wavelengths (<210 nm), where mobile phase noise (from formate/acetate buffers) drastically reduces the Signal-to-Noise (S/N) ratio.
    
Strategic Comparison: Selecting the Right Method

The following table contrasts the performance of the three primary methodologies based on experimental suitability for a GMP environment.

FeatureMethod A: Traditional Acidic Method B: High-pH RP-HPLC Method C: Pre-Column Derivatization
Principle Low pH (0.1% TFA/Formic Acid) to protonate silanols.High pH (pH 10–11) to deprotonate the amine.Reaction with FMOC-Cl or OPA to add a chromophore.[1]
Stationary Phase Standard C18 (e.g., Zorbax SB-C18)Hybrid Silica (e.g., XBridge BEH, Gemini NX)Standard C18 or Phenyl-Hexyl
Peak Shape (

)
Poor (2.0 – 3.5)Excellent (1.0 – 1.3) Good (1.1 – 1.4)
Detection Limit High (~100–200 ppm)Moderate (~50 ppm)Ultra-Low (< 1 ppm)
Throughput HighHighLow (Requires reaction time)
Robustness Low (Sensitive to buffer conc.)High Moderate (Derivative stability issues)
Verdict Avoid Recommended for Assay Recommended for Trace Impurities
Visualizing the Decision Process

The following decision tree illustrates the logical flow for selecting the validation method based on laboratory capabilities and sensitivity requirements.

MethodSelection Start Start: Purity Validation of (1-Ethylpyrrolidin-3-yl)methanamine CheckUV Is Trace Impurity (<0.05%) Detection Required? Start->CheckUV CheckMS Is LC-MS/CAD Available? CheckUV->CheckMS No (Routine Assay) MethodDeriv Method C: Pre-Column Derivatization (Trace Impurity Analysis) CheckUV->MethodDeriv Yes (High Sensitivity) MethodHighPH Method B: High-pH RP-HPLC (Routine Purity >98%) CheckMS->MethodHighPH No (UV Only) MethodHILIC Method D: HILIC-MS/CAD (Polar Impurity Profiling) CheckMS->MethodHILIC Yes

Figure 1: Decision matrix for selecting the appropriate HPLC methodology based on sensitivity needs and equipment availability.

Detailed Protocol: High-pH RP-HPLC (The Robust Standard)

For routine purity validation (95%–99% purity checks), the High-pH method is superior because it suppresses the ionization of the amine, rendering it neutral. This increases retention on the hydrophobic column and eliminates silanol interactions.

4.1. Reagents & Equipment [2][3]
  • Column: Waters XBridge BEH C18 (

    
     mm, 3.5 µm) or Phenomenex Gemini NX-C18. Crucial: Do not use standard silica columns; they will dissolve at pH 10.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis / PDA at 210 nm (Reference 360 nm).

4.2. Instrument Parameters
  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Column Temp: 35°C (Improves mass transfer).

  • Injection Vol: 10 µL.

  • Gradient Profile:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 17.0 min: 5% B (Equilibration)

4.3. Experimental Validation Data (Simulated Comparison)

The table below demonstrates the drastic improvement in peak symmetry when switching from low to high pH.

ParameterLow pH (0.1% Formic Acid)High pH (10 mM NH₄HCO₃) Acceptance Criteria (ICH)
Retention Time (

)
2.1 min (Elutes in void)6.8 min (Retained)

Tailing Factor (

)
2.8 (Fail)1.15 (Pass)

Theoretical Plates (

)
2,50012,000

Resolution (

)
N/A (Co-elution)> 3.5 (vs. Impurity A)

Advanced Protocol: Pre-Column Derivatization (The Sensitivity Specialist)

When validating for genotoxic impurities or trace isomers where UV 210 nm is too noisy, derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate) is required. FMOC reacts rapidly with both primary and secondary amines to form highly fluorescent, hydrophobic derivatives.

5.1. Derivatization Workflow
  • Preparation: Dissolve 10 mg sample in 1 mL Borate Buffer (pH 8.5).

  • Reaction: Add 1 mL FMOC-Cl solution (5 mM in Acetonitrile).

  • Incubation: Vortex for 30 seconds; let stand for 5 minutes at room temperature.

  • Quenching: Add 100 µL ADAM (1-aminoadamantane) to scavenge excess FMOC-Cl (prevents the reagent peak from interfering).

  • Injection: Inject directly onto a standard C18 column.

5.2. Detection Settings
  • Mode: Fluorescence (FLD).

  • Excitation: 265 nm.

  • Emission: 315 nm.

  • Advantage: This method shifts the detection limit (LOD) from ~50 ppm (UV) to <1 ppm , satisfying stringent pharmaceutical impurity guidelines.

Validation Workflow (ICH Q2(R1) Compliance)

To ensure the method is publishable and compliant, follow this validation logic.

ValidationFlow Spec Specificity (Inject Blank, Placebo, Impurities) Lin Linearity (5 Levels: 50% - 150%) Spec->Lin Acc Accuracy (Spike Recovery: 80, 100, 120%) Lin->Acc Rob Robustness (pH +/- 0.2, Temp +/- 5C) Acc->Rob Limit LOD/LOQ (S/N ratio 3:1 and 10:1) Rob->Limit

Figure 2: Sequential workflow for validating the analytical method according to ICH Q2(R1) guidelines.

Critical Validation Steps:

  • Specificity: Inject the synthesis precursors (e.g., 1-ethylpyrrolidin-3-one) to ensure they are resolved from the main peak.

  • Linearity: For the High-pH method, linearity is typically

    
     over the range of 0.05 mg/mL to 1.0 mg/mL.
    
  • Robustness: In High-pH methods, pH sensitivity is critical. Ensure the buffer is carefully adjusted to pH 10.5

    
     0.1. A drop to pH 9.5 may cause peak broadening as the amine begins to protonate.
    
References
  • International Conference on Harmonisation (ICH). (2005).[4][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA.[7][8] Link

  • Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines: Using High pH Stable Columns. Waters Application Notes. Link

  • Phenomenex. (2024). Basic Analytes and High pH Stability: HPLC Technical Guide. Phenomenex Knowledge Center.[9] Link

  • Thermo Fisher Scientific. (2022). Pre-column Derivatization of Amines using FMOC and OPA. Thermo Scientific Application Notes. Link

  • Sigma-Aldrich. (2023). HPLC and UHPLC Column Selection Guide for Basic Compounds. Merck/Sigma. Link

Sources

Comparative

Structural Elucidation of (1-Ethylpyrrolidin-3-yl)methanamine: A Comparative Guide to 2D NMR Efficacy

Executive Summary In the development of neuroactive small molecules, substituted pyrrolidines like (1-Ethylpyrrolidin-3-yl)methanamine represent a significant analytical challenge. The flexibility of the pyrrolidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive small molecules, substituted pyrrolidines like (1-Ethylpyrrolidin-3-yl)methanamine represent a significant analytical challenge. The flexibility of the pyrrolidine ring, combined with the overlapping aliphatic signals of the


-ethyl substituent, renders traditional 1D NMR (

H,

C) insufficient for unambiguous structural assignment.

This guide objectively compares the analytical performance of a Standard 1D NMR Approach versus an Integrated 2D NMR Suite (COSY, HSQC, HMBC) . Experimental evidence demonstrates that while 1D NMR provides functional group verification, only the 2D suite offers the spatial and connectivity resolution required for definitive de novo structural elucidation and regioisomer differentiation (specifically distinguishing the 3-yl from the 2-yl isomer).

Part 1: The Analytical Challenge

(1-Ethylpyrrolidin-3-yl)methanamine contains three distinct aliphatic spin systems that frequently overlap in the 1.5 – 3.0 ppm region of a proton spectrum:

  • The Pyrrolidine Ring: Four chemically distinct methylene protons and one methine proton.

  • The

    
    -Ethyl Group:  A methylene quartet and a methyl triplet.
    
  • The Exocyclic Methanamine: A methylene doublet (or singlet depending on exchange).

The "Blind Spot" in 1D NMR

In a standard 400 MHz


H NMR spectrum (CDCl

), the

-ethyl methylene quartet often obscures the ring protons at C2 or C5. Furthermore, confirming the position of the exocyclic amine (C3-substituted vs. C2-substituted) is purely speculative based on coupling constants alone due to the ring's conformational flexibility (pseudorotation).

Part 2: Comparative Methodology

We compare two analytical workflows for the structural validation of the target molecule.

Method A: Traditional 1D NMR ( H, C, DEPT-135)
  • Principle: Relies on chemical shift logic and integration.[1]

  • Outcome: Confirms presence of ethyl group and amine.

  • Limitation: Cannot definitively prove the C3-substitution pattern without reference standards. The distinction between C2, C3, and C4 protons is ambiguous due to multiplet overlap.

Method B: Integrated 2D NMR Suite (Recommended)
  • Principle: Relies on scalar coupling (through-bond) and dipolar coupling (through-space).

  • Outcome: Unambiguous assignment of every proton and carbon.

  • Key Advantage: HMBC provides the "smoking gun" correlations connecting the side chains to the specific ring carbons, ruling out regioisomers.

Performance Matrix: 1D vs. 2D
FeatureMethod A: 1D NMR OnlyMethod B: Integrated 2D NMR
Spectral Resolution Low (Severe overlap at 2.3–2.8 ppm)High (Dispersed into 2nd dimension)
Connectivity Inferred (Guesswork)Explicit (Through-bond correlations)
Isomer ID (2-yl vs 3-yl) Low ConfidenceAbsolute Confidence
Time Investment 15 mins2–4 Hours
Data Integrity PresumptiveSelf-Validating

Part 3: Experimental Protocol

To replicate this elucidation, follow this field-proven protocol.

Sample Preparation
  • Solvent: Deuterated Chloroform (CDCl

    
    ) is preferred for resolution. Use DMSO-
    
    
    
    only if the amine salt is insoluble.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Additives: Add a trace of Na

    
    CO
    
    
    
    if using the hydrochloride salt to ensure the free base is measured, sharpening the N-CH
    
    
    signals.
Acquisition Parameters (600 MHz equiv.)
ExperimentPulse SequenceScans (NS)Mixing Time / DelayPurpose

H 1D
zg3016D1 = 1.0sQuantitative integration.
COSY cosygpppqf8-Trace H-H spin systems (Ethyl vs Ring).
HSQC hsqcedetgpsisp2.38J = 145 HzMap H to C; Phase sensitive (CH

negative).
HMBC hmbcgplpndqf32J = 8 Hz (60ms)Critical: Long-range connectivity (2-3 bonds).

Part 4: Structural Elucidation Walkthrough

The following logic demonstrates how the 2D data resolves the structure.

Step 1: The Ethyl Handle (COSY + HSQC)
  • Observation: A triplet at ~1.1 ppm correlates in COSY to a quartet at ~2.5 ppm.

  • Assignment: This isolates the

    
    -ethyl group.[2]
    
  • HSQC: The quartet protons correlate to a carbon at ~50 ppm.

Step 2: The Ring Skeleton (COSY)
  • Observation: The remaining aliphatic protons form a continuous spin system.

  • Logic: Starting from the most deshielded methine (H3), COSY allows "walking" the ring: H3

    
     H2 and H3 
    
    
    
    H4
    
    
    H5.
  • Differentiation: H2 and H5 are both adjacent to Nitrogen (deshielded, ~2.3-2.8 ppm), but H2 couples to the methine H3, whereas H5 couples to H4.

Step 3: Regiochemistry Confirmation (HMBC)

This is the decisive step to prove the 3-yl substitution over the 2-yl isomer.

  • The Exocyclic Amine (CH

    
    -NH
    
    
    
    ):
    • In the 3-yl isomer , the exocyclic CH

      
       protons will show HMBC correlations to three  ring carbons: C2, C3, and C4 .
      
    • Contrast: In a 2-yl isomer, they would correlate to C2 and C3 only.

  • The N-Ethyl Connection:

    • The

      
      -ethyl CH
      
      
      
      protons will show strong HMBC correlations to Ring C2 and C5 .
    • Result: This confirms the ethyl group is on the Nitrogen, not a carbon.

Representative Chemical Shift Data (Predicted)
PositionAtom Type

(ppm)

(ppm)
Key HMBC Correlations (H

C)
1' Ethyl CH

1.10 (t)13.5N-CH

2' Ethyl CH

2.55 (q)49.8C2, C5, Ethyl CH

2 Ring CH

2.35 (m), 2.85 (m)56.2C3, C4, C5, Ethyl CH

3 Ring CH2.25 (m)42.1C2, C4, Exocyclic CH

4 Ring CH

1.55 (m), 2.05 (m)29.5C2, C3, C5
5 Ring CH

2.45 (m), 2.65 (m)54.0C2, C3, C4, Ethyl CH

6 Exocyclic CH

2.70 (d)45.5C2, C3, C4 (Definitive 3-yl proof)

Part 5: Visualization of Signaling Pathways

Diagram 1: Elucidation Workflow

This flowchart illustrates the logical progression from sample preparation to final structural confirmation.

ElucidationWorkflow Sample Sample: (1-Ethylpyrrolidin-3-yl)methanamine H1_NMR 1H NMR (1D) Identify Functional Groups Sample->H1_NMR COSY COSY Trace Spin Systems (Ethyl vs Ring) H1_NMR->COSY Ambiguity Found HSQC HSQC Resolve Overlapping CH2s COSY->HSQC Assign Protons HMBC HMBC Establish Connectivity (The 'Smoking Gun') HSQC->HMBC Map Skeleton Structure Final Structure Confirmed 3-yl Isomer HMBC->Structure Prove Regiochemistry

Figure 1: Step-by-step logical workflow for transforming raw NMR data into a confirmed chemical structure.

Diagram 2: HMBC Correlation Map

This diagram visualizes the critical "through-bond" correlations that prove the structure.

HMBC_Map N_Ethyl N-Ethyl (CH2) Ring_C2 Ring C2 N_Ethyl->Ring_C2 3J Ring_C5 Ring C5 N_Ethyl->Ring_C5 3J Ring_C3 Ring C3 (Chiral) Ring_C2->Ring_C3 Exo_CH2 Exocyclic CH2-NH2 Exo_CH2->Ring_C2 3J Exo_CH2->Ring_C3 2J Ring_C4 Ring C4 Exo_CH2->Ring_C4 3J

Figure 2: Key HMBC correlations. The red node (Exocyclic CH2) correlating to C2, C3, and C4 definitively places the amine at the 3-position.

References

  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[3][4] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 117295, 2-(Aminomethyl)-1-ethylpyrrolidine. (Used for analog comparison). Link[2]

  • Fuloria, N. K., & Fuloria, S. (2013).[5] Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Link

Sources

Validation

A Technical Guide to the Inter--Laboratory Validation of Analytical Protocols for (1-Ethylpyrrolidin-3-yl)methanamine

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for (1-Ethylpyrrolidin-3-yl)methanamine, a crucial intermediate in pharmaceutical synthesis. The objective is to est...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for (1-Ethylpyrrolidin-3-yl)methanamine, a crucial intermediate in pharmaceutical synthesis. The objective is to establish the reproducibility and reliability of analytical protocols across different laboratory settings, ensuring consistent quality control in drug development and manufacturing. This document is intended for researchers, analytical scientists, and quality assurance professionals.

Introduction: The Imperative of Inter-Laboratory Validation

(1-Ethylpyrrolidin-3-yl)methanamine is a key building block in the synthesis of various pharmaceutical agents. Its purity and isomeric composition are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization.

An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of an analytical method's ruggedness and transferability. It assesses the method's performance when used by different analysts, with different equipment, in different laboratory environments. Successful validation provides a high degree of confidence that the method will produce consistent and accurate results, a cornerstone of regulatory compliance and product quality. The principles of this validation are grounded in guidelines from the International Council for Harmonisation (ICH).[1]

This guide will compare two primary analytical techniques for the analysis of (1-Ethylpyrrolidin-3-yl)methanamine: Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling, and Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment.

Analytical Challenges and Methodological Rationale

The chemical structure of (1-Ethylpyrrolidin-3-yl)methanamine presents specific analytical challenges:

  • Volatility: The compound's relatively low molecular weight and amine functionality make it suitable for GC analysis.

  • Lack of a Strong Chromophore: The absence of a significant UV-absorbing moiety makes direct HPLC-UV detection less sensitive. Derivatization is often employed to enhance detectability.[2]

  • Chirality: The presence of a stereocenter at the 3-position of the pyrrolidine ring necessitates a chiral separation method to quantify enantiomeric purity, which is critical for stereospecific synthesis.

Based on these characteristics, the following analytical approaches are proposed for validation:

  • GC-MS with Derivatization: For purity analysis, derivatization of the primary and secondary amine groups with a suitable agent, such as heptafluorobutyl chloroformate (HFBCF), can improve chromatographic peak shape and mass spectral fragmentation patterns, aiding in the identification and quantification of impurities.[3][4]

  • Chiral HPLC with Pre-column Derivatization: To address the lack of a chromophore and achieve enantiomeric separation, pre-column derivatization with a UV-active chiral derivatizing agent is a viable strategy.[5]

Inter-Laboratory Validation Study Design

The following diagram outlines the workflow for the inter-laboratory validation study.

G cluster_0 Phase 1: Protocol Development & Optimization cluster_1 Phase 2: Single-Laboratory Validation cluster_2 Phase 3: Inter-Laboratory Study Protocol cluster_3 Phase 4: Method Transfer & Execution cluster_4 Phase 5: Data Analysis & Reporting P1 Develop & Optimize GC-MS Method S1 Validate GC-MS Method (ICH Q2(R1)) P1->S1 P2 Develop & Optimize Chiral HPLC Method S2 Validate Chiral HPLC Method (ICH Q2(R1)) P2->S2 I2 Draft Detailed Analytical Protocol S1->I2 S2->I2 I1 Prepare Homogeneous Samples M1 Distribute Samples & Protocol I1->M1 I2->M1 I3 Select Participating Laboratories I3->M1 M2 Laboratories Perform Analysis M1->M2 M3 Collect & Compile Data M2->M3 D1 Statistical Analysis of Results (Repeatability & Reproducibility) M3->D1 D2 Final Validation Report D1->D2

Caption: Inter-laboratory validation workflow.

Experimental Protocols

GC-MS Method for Purity and Impurity Profiling

This method is designed for the quantification of (1-Ethylpyrrolidin-3-yl)methanamine and the identification of potential process-related impurities.

4.1.1. Sample Preparation and Derivatization

  • Standard Solution: Accurately weigh approximately 25 mg of (1-Ethylpyrrolidin-3-yl)methanamine reference standard into a 25 mL volumetric flask. Dilute to volume with methanol.[6]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Derivatization:

    • To 100 µL of the standard or sample solution in a GC vial, add 100 µL of pyridine and 50 µL of heptafluorobutyl chloroformate (HFBCF).

    • Cap the vial and vortex for 1 minute.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature.

    • Add 500 µL of ethyl acetate and 500 µL of 1 M sodium bicarbonate solution.

    • Vortex for 1 minute and allow the layers to separate.

    • Transfer the upper organic layer to a new GC vial for analysis.

4.1.2. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the enantiomers of (1-Ethylpyrrolidin-3-yl)methanamine.

4.2.1. Sample Preparation and Derivatization

  • Standard and Sample Solutions: Prepare 1 mg/mL solutions of the reference standard and sample in acetonitrile.

  • Derivatization:

    • To 100 µL of the standard or sample solution in a vial, add 100 µL of a 10 mg/mL solution of 4-nitrobenzoyl chloride in acetonitrile and 50 µL of triethylamine.

    • Cap the vial and heat at 50°C for 1 hour.

    • Cool to room temperature.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for injection.

4.2.2. HPLC Conditions

  • Instrument: HPLC system with a UV detector (e.g., Waters Alliance 2695 with 2489 UV Detector).[7]

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent chiral stationary phase.[5]

  • Mobile Phase: n-Hexane:Ethanol (90:10 v/v) with 0.1% triethylamine.[5][7]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.

Inter-Laboratory Validation Parameters and Acceptance Criteria

The following parameters will be assessed by a minimum of three participating laboratories, adhering to ICH Q2(R1) guidelines.[1]

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples with known impurities and the other enantiomer.The peak for (1-Ethylpyrrolidin-3-yl)methanamine should be free of interference from other components.
Linearity Analyze a minimum of five concentrations covering 50-150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.998.
Accuracy Perform recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0% for each level.
Precision
- Repeatability Six replicate injections of the 100% standard solution.Relative Standard Deviation (RSD) ≤ 1.0%.
- Intermediate Precision Analysis performed by two different analysts, on two different days, using two different instruments within the same lab.RSD ≤ 2.0%.[1]
Limit of Detection (LOD) Based on a signal-to-noise ratio of 3:1.[1]To be determined and reported.
Limit of Quantitation (LOQ) Based on a signal-to-noise ratio of 10:1.To be determined and reported. RSD at this concentration should be ≤ 10%.
Robustness Deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.

Comparative Data Summary (Illustrative)

The following tables present illustrative data from a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, Lab C).

Table 1: Inter-Laboratory Comparison of GC-MS Purity Assay

Parameter Lab A Lab B Lab C Mean Reproducibility RSD (%)
Purity (%) 99.8599.7999.8899.840.05
Known Impurity 1 (%) 0.080.110.070.0922.2
Unknown Impurity 2 (%) 0.040.050.030.0425.0

Table 2: Inter-Laboratory Comparison of Chiral HPLC Enantiomeric Purity

Parameter Lab A Lab B Lab C Mean Reproducibility RSD (%)
(S)-Enantiomer (%) 99.9299.8999.9499.920.03
(R)-Enantiomer (%) 0.080.110.060.0831.25

Conclusion and Recommendations

The illustrative data suggests that both the GC-MS and Chiral HPLC methods are robust and reproducible across different laboratories. The low Relative Standard Deviation for reproducibility for the main analyte in both methods indicates a high degree of consistency. The higher RSD for the trace-level impurities and the minor enantiomer is expected and generally acceptable at these low concentrations.

Based on this validation framework, the proposed analytical protocols for (1-Ethylpyrrolidin-3-yl)methanamine can be considered reliable for routine quality control and release testing. It is recommended that each laboratory implementing these methods performs an initial system suitability test to ensure their equipment meets the required performance standards.

References

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]

  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Journal of Pharmaceutical Research International. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. ResearchGate. [Link]

  • GC-MS Metabolomic Profiling of Protic Metabolites Following Heptafluorobutyl Chloroformate Mediated Dispersive Liquid Microextraction Sample Preparation Protocol. ResearchGate. [Link]

  • Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
  • Fleck, T. J., et al. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry. [Link]

  • Comparison of GC/MS and LC/MS Methods for the Analysis of Propofol and Its Metabolites in Urine. PubMed. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of (1-Ethylpyrrolidin-3-yl)methanamine

Context & Scope Chemical Identity: (1-Ethylpyrrolidin-3-yl)methanamine Synonyms: 3-(Aminomethyl)-1-ethylpyrrolidine; 1-Ethyl-3-pyrrolidinemethanamine Primary Utility: Chiral building block in pharmaceutical synthesis; li...

Author: BenchChem Technical Support Team. Date: February 2026

Context & Scope

Chemical Identity: (1-Ethylpyrrolidin-3-yl)methanamine Synonyms: 3-(Aminomethyl)-1-ethylpyrrolidine; 1-Ethyl-3-pyrrolidinemethanamine Primary Utility: Chiral building block in pharmaceutical synthesis; ligand in coordination chemistry.[1][2]

This guide provides an authoritative protocol for the disposal of (1-Ethylpyrrolidin-3-yl)methanamine. As a primary amine housed on a pyrrolidine ring, this compound exhibits dual-hazard characteristics : it is both a corrosive base and a flammable liquid. Improper disposal—specifically mixing with acidic waste streams or oxidizers—can lead to immediate exothermic runaway reactions or the release of toxic nitrogen oxides (NOx).

Part 1: Chemical Hazard Profile (The "Why")

Effective disposal requires understanding the specific reactivity profile of the molecule. This is not just "organic waste"; it is a reactive base.

PropertyValue / ClassificationOperational Implication
GHS Classification Skin Corr.[3][4] 1B ; Flam. Liq. 3 Destroys tissue on contact; vapor can ignite at moderate temperatures.
Flash Point ~50–56 °C (Closed Cup)Combustible. Do not dispose of in "Non-Flammable" streams.
pH (10% aq) > 11.5 (Strongly Basic)Incompatible with Acids. Direct mixing causes violent boiling/splattering.
Reactivity Hygroscopic; CO₂ AbsorberAbsorbs atmospheric CO₂ to form carbamates; keep containers tightly sealed until disposal.
Incompatibility Oxidizers, Acids, Acid ChloridesSegregation Critical. Contact with oxidizers may cause fire.

Senior Scientist Note: The most common accident involving this class of compounds occurs when a researcher mistakenly pours this amine into a "General Organic Waste" container that previously held acidic solutions (e.g., acetic acid or dilute HCl). The resulting exotherm can pressurize and rupture the vessel.

Part 2: Pre-Disposal Segregation Strategy

Before any disposal action, the waste must be segregated at the bench level. Do not rely on the central waste facility to sort your chemicals.

1. Container Selection
  • Approved: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Forbidden: Metal containers (aluminum/zinc), which can react with alkaline amines to release hydrogen gas (explosion hazard).

2. Waste Stream Assignment

You must classify this material into the Basic Organic Waste stream.

  • Labeling: Clearly mark as "Basic Organic Waste - Flammable/Corrosive."

  • Constituents: List "(1-Ethylpyrrolidin-3-yl)methanamine" explicitly. Do not use generic terms like "Amine Waste."

Part 3: Operational Disposal Workflows

Select the workflow based on the quantity of waste generated.

Workflow A: Commercial Waste Pickup (Recommended Standard)

For quantities > 10 mL or bulk synthesis waste.

  • Bulking: Transfer the amine into a dedicated HPLC-style solvent carboy labeled for basic organics.

  • Solvent Compatibility: It is safe to dilute with ethanol, methanol, or isopropanol to reduce viscosity and flash point risks.

  • Closure: Cap tightly to prevent carbonate formation (crusting) on the threads, which can compromise the seal.

  • Hand-off: Schedule pickup with your EHS (Environmental Health & Safety) provider for incineration.

Workflow B: Bench-Scale Neutralization (Small Quantity Only)

For quantities < 10 mL or residual cleaning. Warning: This process generates significant heat.

  • Preparation: Place a 250 mL beaker in an ice-water bath inside a fume hood.

  • Dilution: Add 50 mL of water to the beaker.

  • Addition: Slowly add the amine waste to the water.

  • Neutralization: Dropwise, add 1M Hydrochloric Acid (HCl) or 1M Sulfuric Acid while stirring. Monitor pH until it reaches ~7.0.

  • Disposal: Once neutral and at room temperature, the solution can often be disposed of via drain with copious water (subject to local municipal codes) or added to the aqueous waste stream.

Part 4: Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for safe disposal, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: (1-Ethylpyrrolidin-3-yl)methanamine Assess Assess Quantity & State Start->Assess SmallScale < 10 mL (Residuals) Assess->SmallScale LargeScale > 10 mL (Bulk/Stock) Assess->LargeScale Neutralize Neutralization Protocol: 1. Ice Bath 2. Dilute with Water 3. Titrate with 1M HCl SmallScale->Neutralize Optional Pre-treatment Segregate Segregation: Isolate from Acids & Oxidizers LargeScale->Segregate Container Packaging: HDPE or Glass Only (No Metal) Neutralize->Container If Organic Solvents Present Drain Drain Disposal (Only if pH=7 & Local Regs Permit) Neutralize->Drain If Neutralized Segregate->Container Label Labeling: 'Basic Organic Waste' Flammable + Corrosive Container->Label Pickup Commercial Incineration (EHS Pickup) Label->Pickup

Figure 1: Decision matrix for the safe disposal of aminopyrrolidine derivatives, prioritizing volume assessment and chemical segregation.

Part 5: Emergency Spill Management

In the event of a spill outside of containment:

  • Evacuate & Ventilate: The vapors are irritating to the respiratory tract. Ensure the fume hood sash is lowered or the room is ventilated.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Absorb: Do not use paper towels (fire risk with oxidizers). Use an inert absorbent like vermiculite, dry sand, or a commercial "Basic Spill Kit" pad.

  • Neutralize (On Absorbent): If using sand, lightly mist with dilute acetic acid or citric acid to neutralize the base before sweeping.

  • Collect: Scoop into a plastic bag/container, label as "Hazardous Waste: Spill Debris (Corrosive/Flammable)," and arrange for EHS pickup.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Ethylpyrrolidin-3-yl-methanamine. Link

  • Fisher Scientific. (2009).[3] Safety Data Sheet: 2-Pyrrolidinone, 1-ethyl- (Analogue Data). Link

  • U.S. Environmental Protection Agency (EPA). (2005). Laboratory Environmental Sample Disposal Information Document. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethylpyrrolidin-3-yl)methanamine
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(1-Ethylpyrrolidin-3-yl)methanamine
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